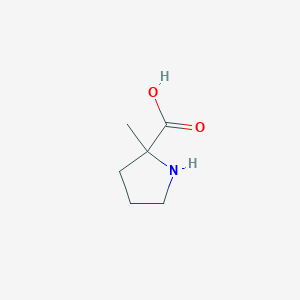

2-Methyl-L-proline

描述

Contextualization within the Class of Pyrrolidine (B122466) Carboxylic Acids

Pyrrolidine carboxylic acids are a class of organic compounds characterized by a five-membered nitrogen-containing ring with a carboxylic acid substituent. Proline, an essential amino acid, is the most well-known member of this class. sigmaaldrich.comnih.gov The introduction of a methyl group at the α-carbon of proline to form 2-methylpyrrolidine-2-carboxylic acid significantly influences its conformational flexibility. This substitution enhances steric hindrance, which can lead to increased metabolic stability in drug candidates by reducing enzymatic degradation.

Significance as a Chiral Non-Proteinogenic Amino Acid

2-Methylpyrrolidine-2-carboxylic acid is classified as a chiral non-proteinogenic amino acid, meaning it is not one of the 22 proteinogenic amino acids encoded by the standard genetic code. Its chirality, arising from the stereocenter at the 2-position, is a critical feature. The specific stereochemistry, whether (S) or (R), is often crucial for its biological activity and its role as a building block in the synthesis of enantiomerically pure pharmaceuticals.

The (S)-enantiomer, in particular, has gained significant attention in medicinal chemistry. It serves as a key chiral building block in the synthesis of complex organic molecules. Its structural relationship to proline allows it to be incorporated into peptides and other bioactive molecules, where it can influence structure and stability.

Overview of Academic Research Trajectories for the Compound

Academic research on 2-methylpyrrolidine-2-carboxylic acid has primarily focused on its application in organic synthesis and medicinal chemistry. Scientists have explored its use as a chiral building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders. For instance, the (S)-enantiomer is a critical intermediate in the production of daridorexant, a medication for insomnia, and trofinetide, used to treat Rett syndrome.

Research has also delved into various synthetic methodologies to produce enantiomerically pure forms of the compound. These methods include catalytic asymmetric hydrogenation and multi-step syntheses starting from chiral precursors like (S)-proline. guidechem.com The biological activities of derivatives of 2-methylpyrrolidine-2-carboxylic acid have also been a subject of investigation, with some studies exploring their potential in pain management.

Chemical and Physical Properties

The properties of 2-Methylpyrrolidine-2-carboxylic acid and its enantiomers are summarized below.

| Property | (S)-2-Methylpyrrolidine-2-carboxylic acid | (R)-2-Methylpyrrolidine-2-carboxylic acid | (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride |

| CAS Number | 42856-71-3 chemscene.com | 63399-77-9 | 1508261-86-6 | 123053-48-5 |

| Molecular Formula | C₆H₁₁NO₂ chemscene.com | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ bldpharm.com |

| Molecular Weight | 129.16 g/mol chemscene.com | 129.16 g/mol | 165.62 g/mol | 165.62 g/mol |

| Physical Form | White to off-white solid medchemexpress.com | - | Yellowish solid | White to beige powder or crystals sigmaaldrich.com |

| Melting Point | - | 340°C | - | - |

| Boiling Point | - | 241.9°C | - | - |

| Density | - | 1.119 g/cm³ | - | - |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHAVWYGIBIEU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316010 | |

| Record name | 2-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42856-71-3 | |

| Record name | 2-Methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42856-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Methylpyrrolidine 2 Carboxylic Acid and Its Stereoisomers

Classical Multi-Step Synthetic Approaches

Traditional synthetic routes often rely on well-established reaction sequences, building the pyrrolidine (B122466) ring from linear precursors or modifying existing cyclic structures.

The construction of the pyrrolidine ring can be achieved through strategies involving cyanide as a key reagent. These methods typically involve the formation of a dinitrile intermediate, which then undergoes an intramolecular cyclization. A plausible pathway begins with a Michael addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to an appropriately substituted α,β-unsaturated precursor. organic-chemistry.org This step generates a vicinal dinitrile.

The subsequent step is a cyanide-mediated intramolecular condensation, often referred to as a Thorpe-Ziegler reaction. In this process, a base abstracts a proton from the carbon alpha to one of the nitrile groups, creating a nucleophile that attacks the carbon of the other nitrile group. This ring-closing reaction forms an enamine-nitrile, which upon hydrolysis yields a β-keto nitrile within the newly formed five-membered ring. The final step involves the hydrolysis of the remaining nitrile group to a carboxylic acid, which can be accomplished under either acidic or basic conditions. libretexts.org This sequence provides a powerful method for constructing the functionalized pyrrolidine skeleton. organic-chemistry.org

Table 1: Cyanide Condensation and Ring Closure Overview

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Michael Addition | α,β-unsaturated ester, TMSCN | Vicinal dinitrile |

| 2 | Intramolecular Condensation | Base (e.g., DBU) | Cyclic enamine-nitrile |

This interactive table summarizes the key stages of the cyanide condensation and ring closure methodology.

The formation of the pyrrolidine ring can also be accomplished through the intramolecular cyclization of linear amino acid precursors. Specifically, derivatives of 5-aminovaleric acid serve as suitable starting points. For the synthesis of 2-Methylpyrrolidine-2-carboxylic acid, a precursor such as 5-amino-2-methyl-2-carboxyvaleric acid or a related derivative with a leaving group at the 5-position is required.

For instance, a 5-halo-2-methylpentanoic acid derivative can undergo intramolecular nucleophilic substitution by an amine to form the pyrrolidine ring. Alternatively, starting with a precursor like 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, which can be derived from cyclization of a corresponding dihydroxy amino acid, further functional group manipulation can lead to the target compound. nih.gov The cyclization is typically promoted by converting the terminal hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by intramolecular displacement by the nitrogen atom.

Chiral prolinols, which are readily available from the reduction of proline, are versatile starting materials for the enantioselective synthesis of pyrrolidine derivatives. nih.gov A common strategy to synthesize (R)- or (S)-2-methylpyrrolidine involves a sequence of protection, activation, and reduction steps starting from the corresponding (S)- or (R)-prolinol. google.com

The synthesis typically begins with the protection of the secondary amine of prolinol, for example, as a tert-butoxycarbonyl (Boc) derivative. google.com The primary hydroxyl group is then converted into a sulfonate ester (e.g., mesylate or tosylate), transforming it into a good leaving group. This is followed by a nucleophilic substitution with a hydride source, such as lithium triethylborohydride, which reduces the activated hydroxyl group to a methyl group, thereby establishing the C2-methyl substituent. google.com While this route directly yields 2-methylpyrrolidine (B1204830), modification of this pathway, such as oxidation of the hydroxymethyl group to a carboxylic acid prior to the reduction step, can be envisioned to access the target 2-Methylpyrrolidine-2-carboxylic acid.

Table 2: Synthesis Steps from Chiral Prolinol

| Step | Reagent(s) | Purpose |

|---|---|---|

| 1 | (Boc)₂O | N-protection of Prolinol |

| 2 | Methanesulfonyl chloride, Triethylamine | Activation of hydroxyl group |

| 3 | Lithium triethylborohydride | Reduction to methyl group |

This interactive table outlines a typical synthetic sequence starting from chiral prolinol to form a 2-methylpyrrolidine scaffold. google.com

Asymmetric Synthesis Methodologies for Enantiomeric Purity Control

To obtain enantiomerically pure 2-Methylpyrrolidine-2-carboxylic acid, methods that introduce or select for a specific stereoisomer are essential. Asymmetric catalysis and enzymatic resolutions are primary strategies employed for this purpose.

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. This approach requires an unsaturated precursor, such as 2-methylenepyrrolidine-2-carboxylic acid or a related pyrroline (B1223166) derivative. The hydrogenation of the double bond using a chiral transition metal catalyst introduces the final hydrogen atom stereoselectively, creating the chiral quaternary center.

Catalysts based on rhodium, ruthenium, or nickel, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, QuinoxP*), are commonly employed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. mdma.chnih.gov The reaction involves the coordination of the substrate to the chiral metal complex, followed by the delivery of hydrogen across the double bond from a specific face, dictated by the chiral ligand environment. nih.govrsc.org This method can achieve high yields and excellent enantiomeric excesses (ee). nih.gov Another approach involves the use of chiral phosphoric acids as organocatalysts to hydrogenate enamides, which could be adapted for pyrroline precursors. organic-chemistry.org

Table 3: Catalysts for Asymmetric Hydrogenation

| Catalyst Type | Metal Center | Chiral Ligand Example | Substrate Type |

|---|---|---|---|

| Ru-based | Ruthenium | (S)-BINAP | α,β-Unsaturated carboxylic acids |

| Ni-based | Nickel | (R,R)-QuinoxP* | α-Substituted acrylic acids |

This interactive table showcases examples of catalysts used in asymmetric hydrogenation for producing chiral carboxylic acids.

Enzymatic kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of the substrate. For 2-Methylpyrrolidine-2-carboxylic acid, this typically involves the resolution of a racemic ester derivative.

In a typical procedure, a racemic mixture of methyl or ethyl 2-Methylpyrrolidine-2-carboxylate is treated with a lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas fluorescens, in the presence of water. mdpi.comnih.gov The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by standard chemical techniques. Alternatively, the racemic acid can be resolved via lipase-catalyzed esterification, where the enzyme selectively converts one enantiomer into an ester. rsc.org This biocatalytic approach offers high enantioselectivity under mild reaction conditions. nih.govmdpi.com

Stereoselective Cyclization Reactions in Pyrrolidine Ring Formation

The construction of the pyrrolidine ring with precise control over its stereochemistry is a cornerstone of synthesizing specific stereoisomers of 2-methylpyrrolidine-2-carboxylic acid. Stereoselective synthesis methods can be broadly categorized into two main approaches: the functionalization of an existing chiral pyrrolidine ring and the cyclization of acyclic precursors to create the optically pure ring system. nih.govnih.gov The latter approach, involving stereoselective cyclization, is particularly powerful for establishing the desired stereocenters from the ground up.

One prominent strategy is the metal-catalyzed intramolecular cyclization. For instance, a Palladium(II)-catalyzed aerobic oxidative cyclization of γ-aminoalkenes bearing a tert-butanesulfinamide (tBu-sulfinamide) chiral auxiliary has been shown to produce enantiopure cis-2,5-disubstituted pyrrolidines. nih.gov The sulfinamide group not only serves as a nucleophile but also effectively directs the stereochemical outcome of the C-N bond formation, leading to excellent diastereoselectivity (>20:1 dr). nih.gov

Another powerful class of reactions for forming the pyrrolidine ring is the [3+2] cycloaddition. nih.govacs.org These reactions involve the combination of a three-atom component (the dipole) with a two-atom component (the dipolarophile). The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a classic method for accessing the pyrrolidine scaffold. nih.gov The stereoselectivity of this reaction is governed by the specific structures of the reactants. nih.gov A highly diastereoselective synthesis of densely substituted pyrrolidines, which are derivatives of proline, has been achieved through the reaction of N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃). acs.org The (S)-configuration of the sulfinyl group on the starting imine directs the formation of the final pyrrolidine product with a specific (2S,3R,4S,5R) absolute configuration, demonstrating remarkable control over the creation of up to four stereogenic centers simultaneously. acs.org

Optimization of Synthetic Processes and Industrial Scalability Investigations

Solvent and Temperature Optimization Studies

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the yield, reaction rate, and, crucially, the stereoselectivity of a reaction. Optimization studies systematically evaluate these variables to identify the ideal conditions for a given transformation.

In the development of a diastereoselective oxidative cyclization to form pyrrolidines, a detailed optimization of the catalyst system revealed the critical role of the solvent. nih.gov Initial trials using Pd(OAc)₂ showed good yields in dimethyl sulfoxide (B87167) (DMSO), whereas toluene (B28343) proved to be a poor solvent for this particular system. nih.gov Further screening confirmed that the optimal results—a 98% yield with a diastereomeric ratio greater than 20:1—were achieved using Pd(TFA)₂ as the catalyst, lithium acetate (B1210297) (LiOAc) as an additive, and DMSO as the solvent, with a reaction temperature of 50 °C. nih.gov For certain substrates, the temperature needed to be increased to 70 °C to achieve good yields, demonstrating the need for substrate-specific temperature optimization. nih.gov

The impact of solvent on stereoselectivity is further illustrated in a [4+2] cyclization reaction where simply changing the solvent and temperature allowed for the selective synthesis of three distinct diastereomers from the same starting materials. rsc.org Similarly, in a [3+2] cycloaddition for pyrrolidine synthesis, a solvent screen showed that while toluene gave the best diastereoselectivity, other solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) resulted in higher conversions but with diminished stereocontrol. acs.org This trade-off between conversion and selectivity is a common challenge that solvent and temperature optimization seeks to address.

| Entry | Solvent | Conversion (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Toluene | >95 | >20:1 |

| 2 | THF | >95 | 12:1 |

| 3 | Acetonitrile | >95 | 10:1 |

| 4 | Dichloromethane | 60 | >20:1 |

| 5 | Water | 50 | >20:1 |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical ingredients, offering significant advantages over traditional batch processing. amidetech.comnih.gov These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety when handling hazardous reagents, and the potential for streamlined, automated multi-step syntheses. nih.govacs.org

The application of flow chemistry is particularly relevant for the synthesis of proline derivatives and other complex amino acids. acs.org Flow-based methods allow for the synthesis of pyrrolidine-containing molecules in integrated systems that can perform multiple reaction steps consecutively without the need for isolating and purifying intermediates. researchgate.net For example, an advanced intermediate for a 3-nitropyrrolidine (B12994412) was successfully synthesized using two in-flow synthetic modules, showcasing the efficiency of the approach. researchgate.net

Modern automated fast-flow instruments have demonstrated the ability to rapidly assemble long peptide chains, completing hundreds of consecutive reactions in just a few hours. amidetech.com This level of automation and efficiency is directly applicable to the synthesis of complex building blocks like 2-methylpyrrolidine-2-carboxylic acid, enabling rapid process optimization and on-demand manufacturing. The precise control afforded by flow reactors can also lead to cleaner reactions and reduced side-product formation compared to batch methods. amidetech.com

Chemical Transformations and Derivatization of 2 Methylpyrrolidine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical reactions, including esterification, reduction, and nucleophilic acyl substitution.

Esterification Reactions and Ester Derivative Synthesis

The conversion of the carboxylic acid to an ester is a common and crucial transformation, often employed to protect the acid functionality or to modulate the compound's physicochemical properties.

Research Findings: Several methods are effective for the esterification of amino acids like 2-methylpyrrolidine-2-carboxylic acid.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) under acidic catalysis. sciencemadness.org The reaction is typically performed using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst like gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). sciencemadness.org The reaction drives towards the ester product by the principle of Le Châtelier.

Thionyl Chloride Method: An alternative route involves the use of thionyl chloride (SOCl₂) with an alcohol. commonorganicchemistry.com This process generates anhydrous HCl in situ, which then catalyzes the esterification. commonorganicchemistry.com

Alkylating Agents: Direct alkylation of the carboxylate can form esters. This can be achieved by first deprotonating the carboxylic acid with a base and then reacting the resulting carboxylate anion with an alkyl halide, such as methyl iodide, in an Sₙ2 reaction. libretexts.org

TMSCl-Mediated Esterification: A convenient and efficient method for preparing amino acid methyl esters involves using trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system has been shown to be compatible with a wide range of amino acids, producing the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov

| Esterification Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., HCl, H₂SO₄) | Equilibrium-driven; requires excess alcohol or removal of water. Best for simple alcohols. sciencemadness.org | sciencemadness.org |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions; suitable for acid-sensitive substrates. | |

| Thionyl Chloride Method | Alcohol, Thionyl Chloride (SOCl₂) | Forms acid chloride intermediate or generates HCl catalyst in situ. commonorganicchemistry.com | commonorganicchemistry.com |

| Alkylation | Base, Alkyl Halide (e.g., CH₃I) | Two-step process via carboxylate anion; risk of N-alkylation side reactions. libretexts.org | libretexts.org |

| TMSCl-Mediated Method | Methanol, Trimethylchlorosilane (TMSCl) | Efficient, room temperature reaction yielding methyl ester hydrochlorides. nih.gov | nih.gov |

Reduction to Corresponding Alcohol Functional Groups

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-hydroxymethyl-2-methylpyrrolidine. This transformation is significant for accessing a different class of derivatives where the carboxyl functionality is replaced by a hydroxymethyl group.

Research Findings: The reduction of carboxylic acids to primary alcohols is a challenging transformation that requires potent reducing agents. chemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of carboxylic acids. masterorganicchemistry.comorgosolver.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to hydrolyze the intermediate aluminum alkoxide complex and liberate the alcohol. chemistrysteps.commasterorganicchemistry.com The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the basic hydride, forming a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequent reduction of the carboxylate, facilitated by coordination to aluminum, proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. chemistrysteps.commasterorganicchemistry.com It is generally not possible to isolate the aldehyde intermediate because it is more reactive than the starting carboxylic acid. libretexts.org

Borane Reagents: Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols. nih.gov

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids unless the acid is first activated. chemistrysteps.com

Nucleophilic Substitution Reactions at the Carboxyl Carbon

The carbonyl carbon of the carboxylic acid and its derivatives is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to forming a variety of derivatives, most notably amides. This class of reaction is termed nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

Research Findings: Direct reaction of a carboxylic acid with a nucleophile is often difficult due to the acidic nature of the proton, which can lead to an unfavorable acid-base reaction. Therefore, the carboxylic acid is typically "activated" first. byjus.com The general mechanism proceeds through an addition-elimination pathway, where the nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comyoutube.com

Activation and Substitution:

Conversion to Acid Chlorides: A highly effective activation method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.org The resulting acid chloride is much more electrophilic and readily reacts with a wide range of nucleophiles (e.g., amines, alcohols) to form amides or esters, respectively. libretexts.org

Use of Coupling Reagents: In peptide synthesis, coupling reagents are used to facilitate amide bond formation between an amino acid's carboxyl group and another's amino group. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile to form the amide bond. libretexts.org

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The secondary nitrogen atom in the pyrrolidine ring is nucleophilic and provides a second major site for derivatization through protection and substitution reactions.

N-Protection Strategies (e.g., tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz) Group Incorporation)

Protecting the pyrrolidine nitrogen is a critical step in many synthetic sequences, particularly in peptide synthesis, to prevent unwanted side reactions. masterorganicchemistry.com The most common protecting groups are carbamates, such as Boc and Cbz. masterorganicchemistry.comgoogle.com

Research Findings:

tert-Butoxycarbonyl (Boc) Protection: The Boc group is widely used due to its stability to many reaction conditions and its ease of removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.comtotal-synthesis.com It is typically introduced by reacting 2-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comorganic-chemistry.org The reaction involves the nucleophilic attack of the pyrrolidine nitrogen onto one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com

Benzyloxycarbonyl (Cbz) Protection: The Cbz group is another common nitrogen-protecting group. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). organic-chemistry.orgcommonorganicchemistry.com A key advantage of the Cbz group is its orthogonality to the Boc group; it is stable to acidic conditions but can be readily removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). masterorganicchemistry.com

| Protecting Group | Abbreviation | Common Reagent | Deprotection Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild Acid (e.g., TFA, HCl) | masterorganicchemistry.comtotal-synthesis.comorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.comorganic-chemistry.org |

Electrophilic and Nucleophilic Substitution Reactions to Form N-Substituted Derivatives

The lone pair of electrons on the pyrrolidine nitrogen makes it nucleophilic, allowing it to react with various electrophiles to form N-substituted derivatives.

Research Findings: The nitrogen atom can participate in several types of substitution reactions:

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides. This is a standard Sₙ2 reaction where the amine acts as the nucleophile. This reaction is fundamental to producing a wide range of N-substituted pyrrolidine derivatives.

N-Acylation: Reaction with acylating agents, such as acid chlorides or acid anhydrides, results in the formation of N-acyl derivatives (amides). This is a nucleophilic acyl substitution reaction at the acylating agent's carbonyl carbon.

Reductive Amination: N-substituted derivatives can also be formed via reductive amination. This involves reacting the pyrrolidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-alkylated product.

Biocatalytic Approaches: Modern synthetic methods include the use of enzymes. For instance, transaminases can be used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, demonstrating a biocatalytic route to chiral N-heterocycles. acs.org

These transformations underscore the versatility of 2-methylpyrrolidine-2-carboxylic acid as a synthetic intermediate, enabling the construction of a vast library of complex molecules.

Transformations Involving the Methyl Group and Pyrrolidine Ring System

The chemical reactivity of 2-methylpyrrolidine-2-carboxylic acid extends to its core structure, allowing for modifications of the methyl group and the pyrrolidine ring. These transformations are crucial for synthesizing specific stereoisomers and derivatives with distinct chemical properties.

A significant transformation involves the synthesis of the 2-methyl group from a related precursor, (S)-prolinol. In a multi-step process, (S)-prolinol is first protected at the nitrogen atom. The hydroxyl group of the resulting N-protected-(S)-prolinol derivative is then converted into a good leaving group, such as a methanesulfonate (B1217627) ester. google.com This intermediate can undergo further reaction to yield the desired methyl group.

One method involves converting the methanesulfonyloxymethyl group into an iodomethyl group via treatment with lithium iodide. Subsequent hydrogenolysis of the N-protected-2-(S)-iodomethylpyrrolidine, typically using a palladium catalyst and a hydrogen source, yields the N-protected-2-(R)-methylpyrrolidine. google.com An alternative, more direct route treats the N-protected sulfonate ester of (S)-prolinol with a powerful reducing agent like lithium triethylborohydride to directly afford the N-protected-2-(R)-methylpyrrolidine. google.com

The pyrrolidine ring system itself is relatively stable, but the nitrogen atom is a key site for transformations. It can participate in nucleophilic substitution reactions with agents like alkyl halides or acyl chlorides, leading to a variety of N-substituted derivatives. smolecule.com Furthermore, the entire pyrrolidine ring system can be formed through cyclization reactions. For instance, the cyclization of γ-amino ketones or esters is a common strategy to construct the pyrrolidine backbone.

| Transformation | Precursor | Reagents | Product | Ref |

| Mesylation | N-protected-(S)-prolinol | Methanesulfonyl chloride, Triethylamine | N-protected-2-(S)-methanesulfonyloxymethyl-pyrrolidine | google.com |

| Iodination | N-protected-2-(S)-methanesulfonyloxymethyl-pyrrolidine | Lithium iodide | N-protected-2-(S)-iodomethylpyrrolidine | google.com |

| Hydrogenolysis | N-protected-2-(S)-iodomethylpyrrolidine | H₂, Palladium catalyst | N-protected-2-(R)-methylpyrrolidine | google.com |

| Direct Reduction | N-protected-2-(S)-methanesulfonyloxymethyl-pyrrolidine | Lithium triethylborohydride | N-protected-2-(R)-methylpyrrolidine | google.com |

Advanced Derivatization for Tailored Chemical Properties and Applications

The unique structure of 2-methylpyrrolidine-2-carboxylic acid, featuring a chiral center and a constrained pyrrolidine ring, makes it a valuable scaffold for advanced derivatization. These modifications are engineered to fine-tune the molecule's properties for specific applications, particularly in medicinal chemistry and asymmetric synthesis.

As a chiral building block, the compound is integral to the enantioselective synthesis of complex pharmaceutical agents. Its rigid pyrrolidine framework can enhance the pharmacokinetic properties of drug candidates. For example, it serves as a key chiral auxiliary in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist. In this context, the stereochemistry of the 2-methylpyrrolidine-2-carboxylic acid moiety directs the formation of the desired stereoisomer of the final drug product.

Derivatization is also employed to modify the physicochemical properties of molecules, such as bioavailability. Ester derivatives of 2-methylpyrrolidine-2-carboxylic acid have been shown to improve the oral bioavailability of Hepatitis C virus (HCV) protease inhibitors by adjusting their lipophilicity (logP values).

The amino acid nature of the molecule allows it to be incorporated into peptides. smolecule.com Its structure is similar to the amino acid proline, and it can be used as a proline derivative in peptide synthesis. smolecule.commedchemexpress.com This creates peptides with modified conformations and potentially enhanced stability or biological activity. The carboxylic acid group and the secondary amine of the pyrrolidine ring are the primary handles for forming peptide bonds and other linkages.

| Application Area | Derivatization Strategy | Purpose | Example Product/Target | Ref |

| Pharmaceutical Synthesis | Use as a chiral auxiliary | To control stereochemistry during synthesis | Lusutrombopag | |

| Prodrug Development | Esterification of the carboxylic acid | To improve oral bioavailability (modify logP) | HCV Protease Inhibitors | |

| Peptidomimetics | Incorporation into peptide chains | To create modified peptides with potentially enhanced properties | Custom Peptides | smolecule.comcreative-peptides.com |

| Asymmetric Catalysis | Use as a chiral ligand or catalyst | To produce enantiomerically pure compounds | General Asymmetric Synthesis | smolecule.com |

Advanced Spectroscopic and Structural Characterization of 2 Methylpyrrolidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy stands as a cornerstone for the structural elucidation of 2-Methylpyrrolidine-2-carboxylic acid, providing profound insights into its atomic connectivity and spatial arrangement.

¹H-NMR and ¹³C-NMR for Structural Elucidation

One-dimensional ¹H-NMR and ¹³C-NMR spectra offer the initial and fundamental overview of the molecule's carbon-hydrogen framework. In the ¹H-NMR spectrum of 2-methylpyrrolidine-2-carboxylic acid, distinct signals corresponding to the methyl, methylene (B1212753), and methine protons are observed. The chemical shifts of these protons are influenced by their electronic environment. For instance, the protons on the carbon adjacent to the nitrogen atom and the carboxylic acid group experience different shielding effects compared to the other methylene protons in the pyrrolidine (B122466) ring. docbrown.info Similarly, the ¹³C-NMR spectrum displays separate resonances for each unique carbon atom, including the quaternary carbon at the 2-position, the methyl carbon, the three distinct methylene carbons of the pyrrolidine ring, and the carboxyl carbon. docbrown.info The chemical shift of the carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 170 and 185 ppm. princeton.edu

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 2-Methylpyrrolidine-2-carboxylic acid Note: Actual chemical shifts can vary based on solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~1.5 | ~25 |

| Methylene (CH₂) | ~1.8 - 3.4 | ~24 - 55 |

| Carboxyl (COOH) | ~10 - 13 (exchangeable) | ~175 - 185 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and defining the stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For 2-Methylpyrrolidine-2-carboxylic acid, COSY spectra would show cross-peaks between the protons of adjacent methylene groups in the pyrrolidine ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlation between protons and the carbons to which they are attached. libretexts.org This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the pyrrolidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgscience.gov For 2-Methylpyrrolidine-2-carboxylic acid, key HMBC correlations would include:

Correlations from the methyl protons to the quaternary carbon (C2) and the carboxyl carbon.

Correlations from the methylene protons to neighboring carbons, helping to piece together the entire pyrrolidine ring structure and confirm the position of the methyl and carboxylic acid groups. princeton.edu

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous picture of the molecule's constitution and the relative stereochemistry of its chiral center. science.govyoutube.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight of 2-Methylpyrrolidine-2-carboxylic acid and for gaining structural information through the analysis of its fragmentation patterns. The monoisotopic mass of 2-Methylpyrrolidine-2-carboxylic acid is 129.079 Da.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. Key fragmentation pathways for cyclic amino acids often involve:

Loss of the carboxylic acid group: A prominent fragment ion may be observed corresponding to the loss of the COOH group (a mass loss of 45 Da). libretexts.orgdocbrown.info

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which can lead to the formation of a stable iminium ion. libretexts.org

Ring opening and subsequent fragmentation: The pyrrolidine ring can undergo cleavage, leading to a variety of smaller fragment ions.

The analysis of these fragment ions helps to confirm the presence of the pyrrolidine ring, the methyl group, and the carboxylic acid functionality, thus corroborating the structure determined by NMR. docbrown.infoyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Methylpyrrolidine-2-carboxylic acid

| m/z | Possible Fragment | Notes |

|---|---|---|

| 129 | [M]⁺ | Molecular Ion |

| 84 | [M - COOH]⁺ | Loss of the carboxylic acid group |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity Assessment

As 2-Methylpyrrolidine-2-carboxylic acid possesses a chiral center at the C2 position, it is optically active. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for confirming the enantiomeric purity of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. harvard.edu An enantiomerically pure sample of (S)- or (R)-2-Methylpyrrolidine-2-carboxylic acid will exhibit a characteristic CD spectrum, while a racemic mixture will be CD silent. The sign and magnitude of the Cotton effect in the CD spectrum can be related to the absolute configuration of the chiral center.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, an enantiomerically pure sample will show a specific ORD curve, which can be used to determine its optical purity and, in some cases, infer its absolute configuration. rsc.org The measurement of enantiomeric excess (ee) is often reported, which is a direct measure of the enantiomeric purity.

X-ray Crystallography of Key Derivatives or Complexes for Definitive Structural Assignment

While obtaining suitable single crystals of 2-Methylpyrrolidine-2-carboxylic acid itself might be challenging, X-ray crystallography of its derivatives or complexes provides the most definitive and unambiguous three-dimensional structural information. By forming a salt or a derivative with a known stereochemistry, it is possible to grow crystals suitable for X-ray diffraction analysis.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Crucially, it would also provide the absolute configuration (R or S) of the chiral center at C2, serving as an ultimate proof of structure.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in 2-Methylpyrrolidine-2-carboxylic acid.

FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the various functional groups:

A broad O-H stretching band from the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

N-H stretching and bending vibrations from the secondary amine of the pyrrolidine ring.

C-H stretching and bending vibrations from the methyl and methylene groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum, and the technique is particularly sensitive to the vibrations of the carbon backbone.

These vibrational spectra serve as a quick and reliable method to confirm the presence of the key functional groups within the molecule and can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Computational and Theoretical Studies on 2 Methylpyrrolidine 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting various properties of 2-Methylpyrrolidine-2-carboxylic acid. Density Functional Theory (DFT) is a commonly employed method for such investigations. For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to analyze the impact of the methyl group on the reactivity of proline derivatives. These calculations have shown an increased activation energy for reactions involving methyl-substituted intermediates, highlighting the steric influence of the methyl group.

Key electronic and topological properties for the (S)-enantiomer of 2-Methylpyrrolidine-2-carboxylic acid have been computationally determined. These parameters are crucial for understanding the molecule's behavior in biological systems and for drug design.

| Property | Value |

| Topological Polar Surface Area (TPSA) | 49.33 Ų |

| LogP | 0.2131 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

| Table 1: Computed Properties of (S)-2-Methylpyrrolidine-2-carboxylic acid. chemscene.com |

These values suggest that 2-Methylpyrrolidine-2-carboxylic acid is a relatively polar molecule with the potential for hydrogen bonding, which influences its solubility and interactions with biological macromolecules. The single rotatable bond is that of the carboxylic acid group, which dictates its conformational flexibility.

Conformational Analysis and Determination of Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For 2-Methylpyrrolidine-2-carboxylic acid, the primary source of conformational flexibility arises from the rotation of the carboxylic acid group and the puckering of the five-membered pyrrolidine (B122466) ring. The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations.

The aim of conformational analysis is to identify the low-energy conformers, as these are the most likely to be populated at room temperature and to be biologically active. The process involves mapping the potential energy surface of the molecule as a function of its torsional angles. Minima on this surface correspond to stable conformers. While specific studies detailing the complete conformational landscape of 2-Methylpyrrolidine-2-carboxylic acid are not prevalent, the principles are well-established from studies on similar proline and pyrrolidine derivatives. nih.gov For these related compounds, computational methods are used to calculate the geometries and relative energies of different conformers, and the population of each is estimated using the Boltzmann distribution. nih.gov

Prediction and Elucidation of Reaction Mechanisms and Transition States

Theoretical methods are crucial for predicting and understanding the mechanisms of chemical reactions, including the identification of transient transition states. For 2-Methylpyrrolidine-2-carboxylic acid, several types of reactions can be computationally modeled:

Oxidation: The pyrrolidine ring or the carboxylic acid can be oxidized. Computational models can help predict the most likely site of oxidation and the structure of the resulting keto derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol. Theoretical calculations can elucidate the reaction pathway and the energetics of this transformation.

Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.

The steric hindrance provided by the methyl group at the C2 position is a significant factor influencing the reactivity of this molecule. Computational modeling, such as DFT calculations, can quantify this steric effect by calculating the activation energies for different reaction pathways. For example, such calculations have demonstrated a higher activation energy for methyl-substituted proline derivatives in certain reactions. The mechanism of action for this compound often involves its interaction with enzymes and receptors, where it can act as a substrate or inhibitor.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov For 2-Methylpyrrolidine-2-carboxylic acid, MD simulations can provide detailed insights into its interactions with solvent molecules and other solutes, which is critical for understanding its behavior in solution and in biological environments. nih.govchemicalbook.com

These simulations can model how water molecules arrange around the carboxylic acid and the pyrrolidine ring, and how the molecule forms hydrogen bonds. The computed properties such as TPSA and the number of hydrogen bond donors and acceptors are used as parameters in these simulations. chemscene.com The LogP value also gives an indication of its partitioning between aqueous and non-aqueous environments. chemscene.com By simulating the molecule in different solvents, one can study solvation effects on its conformation and dynamics.

Furthermore, MD simulations are invaluable for studying the binding of 2-Methylpyrrolidine-2-carboxylic acid to biological targets like enzymes or receptors. sigmaaldrich.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the bound complex and can help in the rational design of more potent analogs. chemicalbook.com

Thermochemical Studies for Understanding Energetics of Transformations

Thermochemistry is the study of the heat energy associated with chemical reactions and physical transformations. chemscene.com Computational thermochemistry allows for the prediction of key thermodynamic quantities such as the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp). nist.gov

As a reference, for the related compound 1-methyl-2-pyrrolidinone, the standard molar enthalpy of formation in the liquid phase has been determined to be -265.73 ± 0.54 kJ/mol. nist.gov This type of data, whether determined experimentally or computationally, is fundamental to chemical engineering and process development.

Applications in Organic Synthesis and Material Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential reagents in modern asymmetric synthesis, providing the stereochemical foundation for complex molecules. barnesandnoble.com 2-Methylpyrrolidine-2-carboxylic acid, available as distinct (R) and (S) enantiomers, is a key member of this class of compounds. Its utility stems from the inherent chirality and the presence of versatile functional groups—a secondary amine and a carboxylic acid—which allow for a wide range of chemical transformations.

The rigid, cyclic structure of 2-methylpyrrolidine-2-carboxylic acid makes it an excellent scaffold for establishing well-defined three-dimensional arrangements in a target molecule. researchgate.net In synthesis, it serves as a foundational element where its stereocenter dictates the stereochemical outcome of subsequent reactions, enabling the construction of new, complex stereocenters with high precision. This is particularly valuable in medicinal chemistry, where the specific chirality of a drug molecule is often critical for its interaction with biological targets like enzymes and receptors. The pyrrolidine (B122466) ring system is a common feature in many biologically active substances, and using this compound as a starting material is a strategic approach for preparing enantiomerically pure pharmaceuticals. google.com

The functional groups of 2-methylpyrrolidine-2-carboxylic acid provide handles for extensive chemical modification. The carboxylic acid can be reduced to an alcohol, while the nitrogen atom of the pyrrolidine ring can undergo nucleophilic substitution reactions. These transformations allow chemists to use it as a precursor for a variety of other complex heterocyclic structures. For instance, derivatives of the pyrrolidine-2-carboxylic acid scaffold have been used to synthesize analogs for investigating biological systems, such as ionotropic glutamate (B1630785) receptors. nih.gov Its role as an intermediate allows for the efficient production of fine chemicals and agrochemicals.

Utility in Peptide Chemistry and Peptidomimetics

While peptides play a crucial role in many biological processes, their therapeutic use can be limited by factors like enzymatic degradation. nih.gov Peptidomimetics—molecules that mimic the structure and function of natural peptides—are designed to overcome these limitations. nih.govjocpr.com As a proline derivative, 2-methylpyrrolidine-2-carboxylic acid is an important tool in this area. medchemexpress.com

2-Methylpyrrolidine-2-carboxylic acid can be incorporated into peptide chains using standard peptide synthesis protocols. medchemexpress.comjocpr.com Similar to its parent amino acid, proline, its cyclic nature imposes significant conformational constraints on the peptide backbone. researchgate.net Introducing this α-methylated, constrained analog into a peptide sequence can induce or stabilize specific secondary structures, such as turns or helices. This structural influence is critical for studying peptide-protein interactions and for designing peptides with enhanced stability and specific conformations. The study of how similar constrained amino acids, like azetidine-2-carboxylic acid, affect peptide structure highlights the importance of such modifications. umich.eduscispace.com

The design of peptidomimetics is a key strategy in modern drug discovery, aiming to create molecules with improved pharmacological properties. nih.govresearchgate.net 2-Methylpyrrolidine-2-carboxylic acid serves as an excellent scaffold for this purpose. By replacing a natural amino acid with this compound, chemists can create a peptide-like structure that retains the necessary side-chain orientations for biological activity but features a backbone that is more resistant to proteolysis. jocpr.com This approach is part of a broader medicinal chemistry effort to transform peptides into more drug-like candidates that are more active, selective, and stable. nih.gov

Function as a Ligand or Organocatalyst Component in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds. The effectiveness of this technique relies heavily on the design of chiral ligands and organocatalysts. 2-Methylpyrrolidine-2-carboxylic acid, with its chiral center and multiple functional groups, is well-suited for this role. chemscene.com

The compound's structure, featuring a secondary amine and a carboxylic acid, allows it to act as a bidentate ligand, coordinating with metal centers to form chiral catalysts. These catalysts can then direct the stereochemical outcome of a wide range of chemical reactions. Furthermore, this amino acid derivative can be used as a key component in the synthesis of purely organic catalysts (organocatalysts). chemscene.com For example, organocatalytic methods have been developed to synthesize other substituted pyrrolidine carboxylic acids, demonstrating the synergy between this structural class and the field of asymmetric catalysis. rsc.org

Design of Proline-Based Organocatalysts

2-Methylpyrrolidine-2-carboxylic acid, as a derivative of proline, is a subject of interest in the design of organocatalysts. Proline itself is a foundational organocatalyst, particularly renowned for its role in asymmetric aldol (B89426) reactions. researchgate.net The strategic modification of the proline scaffold is a key area of research aimed at enhancing catalytic activity, stereoselectivity, and solubility in organic solvents. researchgate.net

The introduction of a methyl group at the C-2 position, as in 2-methylpyrrolidine-2-carboxylic acid, directly impacts the steric environment of the catalytic center. This modification is a deliberate design element intended to create more effective organocatalysts. The additional stereocenter and functional groups can influence the transition state of a reaction, potentially leading to higher enantioselectivities. The core principle involves combining privileged structural motifs to create novel bifunctional catalysts. For instance, combining a pyrrolidine structure with other functional groups like thiourea (B124793) has led to highly efficient catalysts for asymmetric conjugate additions, achieving high diastereoselectivities and enantioselectivities. nih.gov

While proline is effective, its derivatives are often developed to overcome limitations such as modest reactivity or stereoselectivity in certain transformations. nih.gov The design of these catalysts often involves creating hybrids that merge the proline framework with other structural units, such as dipeptides or pyroglutamic acid, to improve performance in both organic and aqueous media. nih.gov The substitution at the C-2 position is critical, as the carboxyl group acts as a hydrogen bond donor, and alterations to this position can fine-tune the catalyst's interaction with substrates. nih.gov

Table 1: Comparison of Proline and its Derivatives in Asymmetric Aldol Reactions

| Catalyst | Reaction Type | Key Feature | Reported Outcome |

|---|---|---|---|

| L-Proline | Intermolecular Asymmetric Aldol | Simplest chiral amino acid catalyst. researchgate.net | Establishes the foundation for organocatalyzed aldol reactions. |

| 4-Substituted Prolines | Asymmetric Aldol | Improved solubility and steric bulk. researchgate.net | Higher enantiomeric excess compared to proline itself. researchgate.net |

| Prolyl Sulfonamides | Asymmetric Aldol | Enhanced hydrogen-bonding capability. | Higher enantiomeric excess compared to proline. researchgate.net |

Use in Ligand Design for Transition Metal Catalysis

The pyrrolidine ring system is a crucial scaffold for developing chiral ligands used in transition-metal-catalyzed asymmetric synthesis. google.com 2-Methylpyrrolidine-2-carboxylic acid serves as a valuable chiral building block in this context. Its rigid structure and defined stereochemistry make it an attractive component for ligands that can effectively coordinate with metal centers and induce high levels of stereocontrol in catalytic reactions. nih.gov

Amino acid derivatives, in general, are employed as chiral ligands in various C-H functionalization reactions catalyzed by transition metals like rhodium and palladium. mdpi.com The carboxylate group can coordinate to the metal center, positioning the chiral backbone to influence the stereochemical outcome of the reaction. The design of these ligands is a key strategy for achieving enantioselectivity. mdpi.com

Derivatives of 2-methylpyrrolidine-2-carboxylic acid can be synthesized to create potential ligands for metal complexes. nih.gov For example, the enantiopure derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate has been identified as a potential coordination partner for cations and an intermediate for chiral metal complexes. nih.gov The inherent chirality of the pyrrolidine ring, retained from the starting material, is fundamental to its function in asymmetric catalysis. nih.gov The development of new chiral ligands is essential for expanding the scope of asymmetric C-C and C-N bond-forming reactions, with pyrrolidine-based structures being a consistent feature in successful ligand designs. researchgate.net

Table 2: Examples of Pyrrolidine-Scaffold Ligands in Catalysis

| Ligand Type | Metal | Reaction Type | Role of Pyrrolidine Scaffold |

|---|---|---|---|

| Chiral Carboxylic Acids | Rh(III) | Enantioselective C(sp²)-H Functionalization | Provides the chiral environment necessary for stereoselective bond formation. mdpi.com |

| Pyrrolidine-based N-heterocyclic carbenes | Cu/Zn | Asymmetric Allylic Alkylation | Acts as a chiral backbone for the bifunctional ligand. researchgate.net |

Development of Specialty Chemicals and Advanced Materials

2-Methylpyrrolidine-2-carboxylic acid is a significant chiral building block in the synthesis of specialty chemicals, particularly pharmaceuticals. Its stereochemically defined structure is essential for producing enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is responsible for the desired therapeutic effect.

A notable application is in the synthesis of daridorexant, a drug used for treating insomnia, and trofinetide, a treatment for Rett syndrome. The (S)-enantiomer of 2-methylpyrrolidine-2-carboxylic acid is a critical intermediate for these compounds, highlighting the importance of enantiomeric purity in drug efficacy and safety. Beyond pharmaceuticals, this compound and its derivatives are utilized as intermediates in the production of fine chemicals and agrochemicals.

In the realm of advanced materials, derivatives of 2-methylpyrrolidine-2-carboxylic acid are categorized under building blocks for materials science, including as potential organic ligands for Metal-Organic Frameworks (MOFs) and in polymer science. bldpharm.com The rigid, chiral nature of the pyrrolidine ring makes it a candidate for constructing ordered, porous materials with chiral recognition capabilities. Its bifunctional nature (amine and carboxylic acid) allows it to be incorporated into polymer backbones or as pendant groups to create functional polymers with specific properties.

Table 3: Applications in Specialty Chemical Synthesis

| Product | Application Area | Role of 2-Methylpyrrolidine-2-carboxylic acid | Reference |

|---|---|---|---|

| Daridorexant | Pharmaceutical (Insomnia Treatment) | Critical chiral building block. | |

| Trofinetide | Pharmaceutical (Rett Syndrome) | Critical chiral building block. | |

| Agrochemicals | Agriculture | Intermediate in synthesis. |

Biochemical and Enzymatic Contexts Non Clinical Investigations

Enzymatic Transformations and Biocatalysis Involving the Compound

2-Methylpyrrolidine-2-carboxylic acid, a chiral α-methylated amino acid, is primarily recognized as a synthetic building block. While extensive research on its direct enzymatic transformations is not widely documented, its structural similarity to proline suggests its potential involvement in various biocatalytic processes. General enzymatic methods applicable to α-substituted amino acids, such as the hydrolysis of their esters or amides, are relevant for the preparation of this compound. nih.govnih.gov

Biocatalysis offers a powerful route to chiral molecules, and enzymes like transaminases have been employed in the stereoselective synthesis of the parent amine, 2-methylpyrrolidine (B1204830), from ω-chloroketones, achieving high enantiomeric excesses. This highlights the potential for enzymatic routes to access specific stereoisomers of related cyclic amines. Furthermore, the enzymatic amidation of L-proline has been successfully demonstrated using enzymes like Candida antarctica lipase (B570770) B (CalB) in organic media, a process that could theoretically be adapted for 2-methylpyrrolidine-2-carboxylic acid, provided the enzyme can accommodate the C2-methyl group. rsc.org Such enzymatic methods are often preferred as they can avoid the racemization-prone conditions of some chemical syntheses. rsc.org

Substrate Recognition and Specificity in Enzymatic Reactions

The introduction of a methyl group at the C2 position of the pyrrolidine (B122466) ring significantly influences how 2-methylpyrrolidine-2-carboxylic acid interacts with enzymes that typically recognize L-proline. The pyrrolidine ring of proline is a critical structural feature for substrate recognition by many enzymes. wikipedia.org

A prime example is proline dehydrogenase (PRODH), an enzyme that catalyzes the oxidation of L-proline. PRODH exhibits a strong preference for proline over analogues like trans-4-hydroxy-L-proline. nih.gov Structural studies of E. coli PRODH reveal that a conserved tyrosine residue (Tyr540) in the active site acts as a "negative filter," sterically clashing with the 4-hydroxyl group of hydroxyproline. nih.gov This principle of steric hindrance strongly suggests that the C2-methyl group of 2-methylpyrrolidine-2-carboxylic acid would likewise encounter a steric clash within the confined active site of PRODH, making it a poor substrate. The enzyme's active site is tailored to the precise dimensions of the unsubstituted proline ring.

Similarly, for proline racemases, which interconvert L- and D-proline, the active site is exquisitely shaped to bind the substrate. These enzymes are potently inhibited by planar transition-state analogues like pyrrole-2-carboxylate, indicating a snug fit is required for catalytic activity. wikipedia.orgnih.gov The methyl group in 2-methylpyrrolidine-2-carboxylic acid would disrupt this precise fit, likely reducing its ability to act as a substrate. In studies of proline racemase from Trypanosoma cruzi, the enzyme displayed Km values for L-proline in the millimolar range (29-75 mM), reflecting a specific but moderate affinity that could be easily disrupted by substrate modification. nih.gov

The table below summarizes the kinetic parameters for proline-metabolizing enzymes with their native substrate, providing a baseline for comparison when considering substituted analogues.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (mol/s/µM of enzyme) |

| Proline Racemase | Clostridium sticklandii | L-Proline | 3.8 | 1.33 x 10-4 (calculated) |

| Proline Racemase | Clostridium sticklandii | D-Proline | 2.3 | N/A |

| Proline Racemase | Trypanosoma cruzi | L-Proline | 29 - 75 | 2 x 10-4 - 5.3 x 10-5 |

| Proline Dehydrogenase (PruB) | Mycobacterium tuberculosis | L-Proline | 14 | N/A |

Data sourced from multiple studies. nih.govudel.edumdpi.com Note: Vmax for C. sticklandii was converted from µmol/mg per min.

Role in Enzymatic Kinetic Resolutions

Enzymatic kinetic resolution is a key strategy for separating racemic mixtures. For α-amino acids, this is often achieved through the stereoselective hydrolysis of their racemic esters or amides by enzymes such as lipases or proteases. nih.govnih.gov In this process, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and allowing for their separation. For example, lipases are widely used to resolve racemic esters through hydrolysis, where the enzyme preferentially acts on one stereoisomer. rsc.org

While specific studies detailing the enzymatic kinetic resolution of racemic 2-methylpyrrolidine-2-carboxylic acid are scarce, the principles are well-established. A common approach would involve the chemical synthesis of a racemic ester of the compound, followed by incubation with a lipase, such as Candida rugosa lipase, which has been used to resolve other NSAIDs like ketoprofen. providence.edu The enzyme would selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, which could then be separated from the unreacted ester of the opposite configuration. A patent describing the chemical resolution of N-protected 2-methylproline using quinine (B1679958) underscores the industrial interest in obtaining enantiopure forms of this compound. google.com

Role in Protein Engineering and Enzyme Modulation Studies

Incorporation into Enzyme Constructs for Catalytic Enhancement

The incorporation of proline analogues into protein structures is a recognized strategy in protein engineering to enhance stability and modulate function. nih.govresearchgate.net The rigid, cyclic structure of proline restricts the conformational flexibility of the polypeptide backbone. rsc.org α-Methylation, as in 2-methylpyrrolidine-2-carboxylic acid, further constrains the structure and can increase the stability of specific secondary structures like β-turns. mdpi.comorgsyn.org

Studies involving the incorporation of 4-methylproline into the protein thioredoxin have shown that such substitutions are feasible and that the stereochemistry of the methyl group is a critical factor for successful ribosomal incorporation. nih.govrsc.org This suggests that 2-methylpyrrolidine-2-carboxylic acid could also be a candidate for such engineering, aiming to create enzymes with enhanced thermal stability or altered catalytic activity. However, its incorporation would be more challenging than 4-substituted prolines due to the methylation at the α-carbon, which is directly involved in peptide bond formation. This modification would likely require specialized non-ribosomal peptide synthetases (NRPSs) or engineered aminoacyl-tRNA synthetases for successful integration into a peptide chain. NRPSs are modular enzymes found in bacteria and fungi that are known to incorporate non-proteinogenic amino acids, including N-methylated ones, into peptides. nih.govnih.gov

Investigation of its Function as an Enzyme Inhibitor or Modulator

The structural similarity of 2-methylpyrrolidine-2-carboxylic acid to proline makes it a potential competitive inhibitor for proline-metabolizing enzymes. udel.edu Competitive inhibitors typically bind to the active site of an enzyme, preventing the natural substrate from binding.

Proline racemase is an attractive target for such inhibition. The enzyme's catalytic mechanism involves a planar transition state, and it is strongly inhibited by pyrrole-2-carboxylate, a molecule that mimics this planar structure. wikipedia.orgudel.edu The non-planar, puckered ring of 2-methylpyrrolidine-2-carboxylic acid, with its additional methyl group, would interact differently with the active site. The steric bulk of the methyl group would likely prevent it from binding as effectively as the transition state analogue, but it could still compete with the natural proline substrate. The table below shows the inhibitory action of various proline analogues on proline racemase, illustrating the high sensitivity of the enzyme to the structure of the inhibitor.

| Inhibitor Compound | Concentration (M) | Percent Inhibition |

| Pyrrole-2-carboxylate | 3.6 x 10-4 | 50% |

| Pyrrole-2-carboxylate | 5.7 x 10-2 | 98% |

| 2-Thiophenecarboxylate | 5.7 x 10-2 | 73% |

| Pipecolate | 1.1 x 10-1 | 18% |

| 2-Furoate | 5.7 x 10-2 | 11% |

| Tetrahydrofuroate | 1.1 x 10-2 | 10% |

Data from Cardinale & Abeles (1968) as presented by White (1999). udel.eduudel.edu All reactions contained 5.7 x 10-2 M L-proline.

Furthermore, in Mycobacterium tuberculosis, the enzyme P5C dehydrogenase (PruA), which is part of the proline degradation pathway, is competitively inhibited by proline itself. mdpi.com This suggests that proline analogues, including 2-methylpyrrolidine-2-carboxylic acid, could also function as inhibitors of this enzyme.

Participation in Non-Human Biological Systems and Microorganism Interactions

While L-proline is a ubiquitous amino acid in nearly all organisms, serving roles in metabolism and stress response, the natural occurrence and function of 2-methylpyrrolidine-2-carboxylic acid are not well-defined. nih.govnih.gov However, related methylated prolines, such as (2S,4S)-methylproline, are found in various secondary metabolites produced by microorganisms, particularly marine organisms, which possess antibiotic and cytotoxic activities. rsc.org This indicates that pathways for synthesizing and metabolizing methylated prolines exist in certain microbes.

The microbial degradation of substituted cyclic compounds can be challenging for microorganisms. For instance, the degradation of 2-methylisoborneol (B1147454) by Pseudomonas species is significantly slower than that of its unmethylated analogue, isoborneol, suggesting that the additional methyl group increases the compound's recalcitrance to enzymatic breakdown. nih.gov By analogy, the C2-methyl group on 2-methylpyrrolidine-2-carboxylic acid might make it more resistant to degradation by common soil or aquatic bacteria compared to proline. Bacteria like Pseudomonas and Mycobacterium possess pathways for proline degradation, and this compound could potentially interfere with or be slowly metabolized by these pathways. mdpi.comnih.gov

Non-ribosomal peptide synthetases (NRPSs) in bacteria and fungi are responsible for creating a vast array of peptide natural products, often incorporating unusual building blocks. nih.govbiorxiv.org It is conceivable that certain NRPS adenylation domains, which are responsible for substrate recognition and activation, could recognize and incorporate 2-methylpyrrolidine-2-carboxylic acid into novel peptide structures, contributing to the chemical diversity of microbial secondary metabolites.

Biosynthetic Pathway Postulations in Lower Organisms

The precise biosynthetic pathway of 2-Methylpyrrolidine-2-carboxylic acid in lower organisms has not been definitively elucidated in published research. However, based on the known biosynthesis of structurally related pyrrolidine and pyrrolizidine (B1209537) alkaloids in bacteria and fungi, a plausible pathway can be postulated.

The biosynthesis of many pyrrolizidine alkaloids in bacteria is known to involve non-ribosomal peptide synthetases (NRPSs). ijournals.cnnih.gov These large, modular enzymes are capable of incorporating and modifying various amino acid precursors. It is conceivable that a similar NRPS-dependent mechanism could be responsible for the synthesis of 2-Methylpyrrolidine-2-carboxylic acid. The biosynthesis of some bacterial pyrrolizidine alkaloids has been shown to utilize a non-ribosomal peptide synthetase/Bayer-Villiger monooxygenase pair for the formation of the core pyrrolizidine skeleton. ijournals.cn

Furthermore, the biosynthesis of pyrrolidine alkaloids often starts from the amino acid proline, which is derived from glutamate (B1630785) via enzymatic reduction. sigmaaldrich.com The formation of the pyrrolidine ring is a key step, and in some related pathways, this occurs through the cyclization of precursor molecules. For instance, in the biosynthesis of tropane (B1204802) alkaloids, the precursor N-methylputrescine is oxidized and then spontaneously cyclizes. nih.gov In the case of 2-Methylpyrrolidine-2-carboxylic acid, it is possible that a methylated precursor undergoes a similar cyclization. The methylation step itself could be catalyzed by an S-adenosyl methionine (SAM)-dependent methyltransferase, an enzyme type known to be involved in the biosynthesis of other methylated natural products like 2-methylisoborneol. nih.gov

While the direct pathway is not confirmed, the enzymatic machinery for synthesizing the pyrrolidine ring and for methylation is present in various microorganisms, suggesting that 2-Methylpyrrolidine-2-carboxylic acid could be a product of a yet-to-be-discovered secondary metabolic pathway.

Role in Microbial Signaling or Metabolic Processes

While a specific signaling role for 2-Methylpyrrolidine-2-carboxylic acid has not been extensively documented, the functions of proline and its derivatives in microbial physiology suggest potential involvement in signaling and metabolic adaptation. Proline itself is a crucial molecule for bacteria, serving not only as a building block for proteins but also as an osmoprotectant, a scavenger of reactive oxygen species, and a signaling molecule that can regulate growth and development. ijournals.cnfrontiersin.org

Proline metabolism is intricately linked to cellular stress responses. nih.govnih.gov In some bacteria, the catabolism of proline is important for protection against oxidative stress. nih.gov Given that 2-Methylpyrrolidine-2-carboxylic acid is a derivative of proline, it may play a modulatory role in these stress response pathways.

Furthermore, proline and its analogs can influence bacterial behaviors such as biofilm formation and virulence. The insertion of proline residues into antimicrobial peptides, for example, can alter their activity. acs.org It is plausible that 2-Methylpyrrolidine-2-carboxylic acid, if secreted by microorganisms, could act as a signaling molecule in processes like quorum sensing, which relies on the production and detection of small molecules to coordinate population-level behaviors. However, direct evidence for this role is currently lacking.

Insights into Molecular Target Interactions beyond Direct Clinical Applications

In non-clinical research, 2-Methylpyrrolidine-2-carboxylic acid and its analogs are utilized to probe and understand interactions with various molecular targets, primarily enzymes and receptors. The introduction of a methyl group at the C2 position of the pyrrolidine ring provides conformational constraints that can lead to specific and potent interactions.

Studies on related proline analogs have shown that they can act as inhibitors of various enzymes. For instance, polyhydroxylated pyrrolidines are known to inhibit glycosidases and aldose reductase. nih.gov While specific targets for 2-Methylpyrrolidine-2-carboxylic acid are not extensively detailed in a non-clinical context, its structural similarity to proline suggests it could interact with proline-binding enzymes or receptors. The incorporation of α-methylproline into peptides has been shown to enhance stability against proteases, indicating an interaction with the active site of these enzymes. orgsyn.org

Molecular docking studies on other alkaloid compounds provide a framework for understanding potential interactions. For example, docking studies of various alkaloids with matrix metalloproteinase-2 (MMP-2) have identified key hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov Similar in silico studies could predict the binding modes of 2-Methylpyrrolidine-2-carboxylic acid with various protein targets, guiding further experimental investigation. The pyrrolidine motif is a common feature in many bioactive compounds and can contribute to enhanced aqueous solubility and provide hydrogen bond donors or acceptors for target interaction. pharmablock.com

常见问题

Basic Research Questions